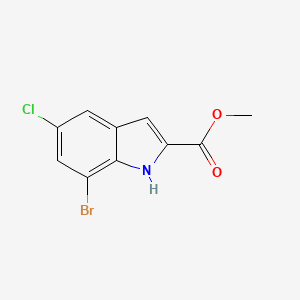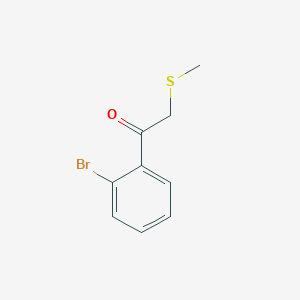![molecular formula C8H15NO B13180822 2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13180822.png)
2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol is a bicyclic compound that features a unique structural framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The bicyclic structure imparts significant ring strain, making it a valuable intermediate in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves the use of an organic or iridium photoredox catalyst and blue LED irradiation, which provides good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above can be adapted for larger-scale production. The use of photoredox catalysis and blue LED irradiation can be scaled up with appropriate modifications to the reaction setup and conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Its derivatives may have potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: The compound can be used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure, often used in similar synthetic applications.
Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-: A stereoisomer with different substituents, used in various chemical reactions.
Uniqueness
2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol is unique due to its specific aminoethyl substitution, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in medicinal chemistry and organic synthesis, where such unique structures are often required.
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
2-(2-aminoethyl)bicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C8H15NO/c9-4-3-8(10)2-1-6-5-7(6)8/h6-7,10H,1-5,9H2 |
InChI-Schlüssel |
ZCIJUCNQFSERJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2C1C2)(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B13180770.png)
![2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13180773.png)


![3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole](/img/structure/B13180804.png)



![1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine](/img/structure/B13180815.png)
